molecular formula C8H14O3S B1431120 methyl 3-(acetylsulfanyl)-2-methylbutanoate CAS No. 1221397-61-0

methyl 3-(acetylsulfanyl)-2-methylbutanoate

Cat. No.: B1431120
CAS No.: 1221397-61-0
M. Wt: 190.26 g/mol
InChI Key: PNBXMTMQTHEBPK-UHFFFAOYSA-N
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Description

methyl 3-(acetylsulfanyl)-2-methylbutanoate is a chemical compound with the molecular formula C8H14O2S. It is an ester derivative that contains both an acetylthio group and a methylbutanoate moiety. This compound is known for its applications in various fields, including fragrance and flavor industries, as well as in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 3-(acetylsulfanyl)-2-methylbutanoate can be synthesized through the thiolacetic acid addition to methyl crotonate. The reaction involves the addition of thiolacetic acid to methyl crotonate, followed by deprotection to yield the desired ester . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of methyl 3-acetylthio-2-methylbutanoate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

methyl 3-(acetylsulfanyl)-2-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetylthio group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the acetylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

methyl 3-(acetylsulfanyl)-2-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-acetylthio-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The acetylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve the modulation of enzyme activities or interactions with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-mercapto-2-methylbutanoate
  • Ethyl 3-acetylthio-2-methylpropanoate
  • Methyl butanoate

Uniqueness

methyl 3-(acetylsulfanyl)-2-methylbutanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its acetylthio group provides unique reactivity compared to other esters, making it valuable in specialized applications .

Properties

IUPAC Name

methyl 3-acetylsulfanyl-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3S/c1-5(8(10)11-4)6(2)12-7(3)9/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBXMTMQTHEBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)SC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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